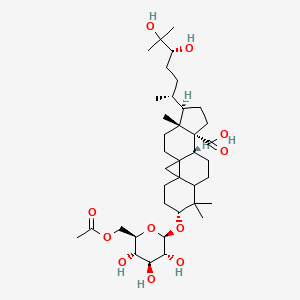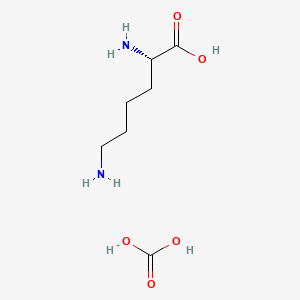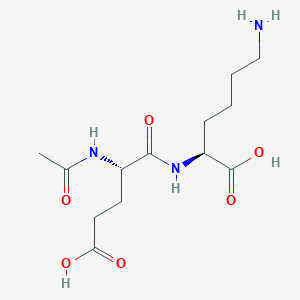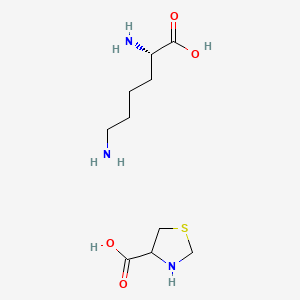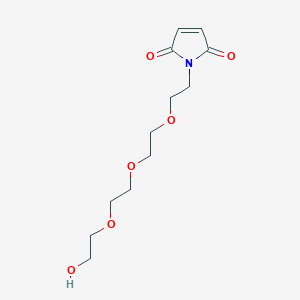
Mal-PEG4-OH
Overview
Description
Mal-PEG4-OH is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of this compound is 273.28 and its formula is C12H19NO6 . Its appearance is a colorless to light yellow liquid .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow liquid . Its molecular weight is 273.28 and its formula is C12H19NO6 . It has a boiling point of 427.9±35.0 °C at 760 mmHg .Scientific Research Applications
Mass Spectrometry Analysis of Polymers
Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) is utilized for the mass measurements of large molecules, including polymers like Poly(ethylene glycol) (PEG). This method enables accurate mass values and identification of end groups in PEG samples, such as hydroxyl (OH) groups, which are crucial in understanding and characterizing polymers like Mal-PEG4-OH (Montaudo et al., 1995).
Protein Modification and Analysis
PEG-maleimide, a component of this compound, is often used in the modification of proteins, particularly in the PEGylation process. This modification enhances protein stability and distribution, a key aspect in drug delivery and therapeutic applications. However, challenges such as the loss of PEG chains during analysis, as observed in SDS-PAGE analysis of PEG-maleimide modified proteins, are critical factors in the characterization and application of these conjugates (Zhang et al., 2015).
Drug Delivery Research
Biomedical Applications
The application of this compound extends to various biomedical fields, including the synthesis of novel conjugates for improved biophysical properties and activity. These conjugates are critical in developing new treatments and enhancing the efficacy of existing therapies, as seen in the conjugation of salmon calcitonin with novel PEG-lipid moieties (Cheng & Lim, 2010).
Nanotechnology and Nanomedicine
In nanotechnology and nanomedicine, this compound is instrumental in creating multifunctional polymeric micelles for targeted drug delivery and cancer therapy. These micelles enhance cancer cell uptake and induce apoptosis of cancer cells in a targeted manner, demonstrating the potential of this compound in the development of advanced cancer treatments (Chen et al., 2015).
Mechanism of Action
Target of Action
Mal-PEG4-OH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound, therefore, are the proteins that the PROTACs are designed to degrade.
Mode of Action
The mode of action of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The degradation of the target protein results in the modulation of its function.
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, this compound can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound and the PROTACs it forms are complex and depend on several factors. These include the properties of the target protein and the E3 ligase, the design of the PROTAC, and the cellular environment
Safety and Hazards
Mal-PEG4-OH should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental exposure, it is advised to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .
Future Directions
As a PEG-based PROTAC linker, Mal-PEG4-OH plays a crucial role in the synthesis of PROTACs . Given the significant role of PROTACs in targeted protein degradation, the use of this compound and similar linkers will continue to be an important area of research in the development of targeted therapy drugs .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Mal-PEG4-OH acts as a macroinitiator, obtaining amphiphilic diblock copolymers through the ring-opening polymerization of LA . It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility .
Cellular Effects
This compound: influences cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, This compound shows stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound: is involved in metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound: is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of This compound affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .
properties
IUPAC Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQPEIZPEVDMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)

